Cas no 868948-13-4 (Pentanamide,n-(6-chloro-3-pyridazinyl)-)

Pentanamide, N-(6-chloro-3-pyridazinyl)-, is a specialized chemical compound featuring a pyridazine core substituted with a chloro group at the 6-position and an amide linkage to a pentanoyl moiety. This structure confers potential utility in agrochemical and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. The chloro-pyridazine component enhances reactivity, facilitating further functionalization, while the amide group contributes to stability and solubility in organic solvents. Its well-defined molecular architecture makes it suitable for precision applications in heterocyclic chemistry. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring consistent performance in synthetic workflows.
Pentanamide,n-(6-chloro-3-pyridazinyl)- structure
868948-13-4 structure
Product Name:Pentanamide,n-(6-chloro-3-pyridazinyl)-
CAS No:868948-13-4
MF:C9H12ClN3O
MW:213.664080619812
CID:69128
PubChem ID:24820470
Update Time:2025-06-21

Pentanamide,n-(6-chloro-3-pyridazinyl)- Chemical and Physical Properties

Names and Identifiers

    • N-(6-Chloro-3-pyridazinyl)pentanamide
    • N-(6-chloropyridazin-3-yl)pentanamide
    • PENTANAMIDE, N-(6-CHLORO-3-PYRIDAZINYL)-
    • DTXSID50647525
    • 868948-13-4
    • Pentanamide,N-(6-chloro-3-pyridazinyl)-
    • FT-0764722
    • Pentanamide,n-(6-chloro-3-pyridazinyl)-
    • Inchi: 1S/C9H12ClN3O/c1-2-3-4-9(14)11-8-6-5-7(10)12-13-8/h5-6H,2-4H2,1H3,(H,11,13,14)
    • InChI Key: BEDMRCPOABMFRW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NC(CCCC)=O

Computed Properties

  • Exact Mass: 213.06700
  • Monoisotopic Mass: 213.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.9Ų

Experimental Properties

  • PSA: 54.88000
  • LogP: 2.33170

Pentanamide,n-(6-chloro-3-pyridazinyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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P230280-2.5mg
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Additional information on Pentanamide,n-(6-chloro-3-pyridazinyl)-

Pentanamide, n-(6-chloro-3-pyridazinyl)- (CAS No. 868948-13-4): A Comprehensive Overview in Modern Chemical Biology

Pentanamide, n-(6-chloro-3-pyridazinyl)-, identified by its unique Chemical Abstracts Service (CAS) number 868948-13-4, represents a significant compound in the realm of chemical biology and pharmaceutical research. This amide derivative, characterized by its structural motif of a pentanamide backbone linked to a 6-chloro-3-pyridazinyl substituent, has garnered considerable attention due to its potential biological activities and mechanistic insights into various biochemical pathways. The compound's distinct chemical architecture positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the context of modulating enzyme function and interacting with biological targets.

The< strong>6-chloro-3-pyridazinyl moiety is a key feature of this compound, contributing to its unique electronic and steric properties. Pyridazine derivatives are well-documented for their role in medicinal chemistry, often serving as pharmacophores in drugs targeting neurological disorders, infectious diseases, and cancer. The introduction of a chlorine atom at the 6-position enhances the electrophilicity of the pyridazine ring, making it more susceptible to nucleophilic attack and thus facilitating further functionalization. This characteristic is particularly advantageous in designing molecules that require specific interactions with biological macromolecules.

In recent years, there has been a surge in research focusing on amide-based compounds due to their versatility and efficacy as bioactive molecules. Amides are prevalent in natural products and synthetic drugs, often serving as key pharmacophores due to their ability to form hydrogen bonds and stabilize molecular structures. The< strong>Pentanamide core in this compound provides a rigid yet flexible framework that can be modified to enhance binding affinity and selectivity towards target proteins. This structural feature makes it an attractive candidate for drug discovery initiatives aimed at developing small-molecule inhibitors or modulators.

Current studies have begun to explore the< strong>biological activity of Pentanamide, n-(6-chloro-3-pyridazinyl)-, particularly in the context of its interaction with enzymes and receptors involved in critical metabolic pathways. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The< strong>6-chloro-3-pyridazinyl substituent is believed to play a pivotal role in modulating the compound's binding affinity by influencing the electronic distribution across the molecule.

Experimental investigations have also highlighted the< strong>pharmacokinetic properties of this compound, which are essential for evaluating its potential as a therapeutic agent. In vitro studies have demonstrated that Pentanamide, n-(6-chloro-3-pyridazinyl)-, exhibits moderate solubility in aqueous media and stable pharmacokinetic profiles under physiological conditions. These findings are encouraging for further development, as they suggest that the compound may be suitable for oral administration or other routes of delivery.

The< strong>synthetic pathways for producing Pentanamide, n-(6-chloro-3-pyridazinyl)-, have been optimized to ensure high yield and purity. Traditional organic synthesis techniques involving nucleophilic substitution reactions at the pyridazine ring have been refined to incorporate the pentanamide moiety efficiently. Advances in synthetic methodologies have also enabled the introduction of functional groups such as chloro substituents with greater precision, minimizing unwanted side reactions.

One of the most compelling aspects of this compound is its< strong>potential applications in addressing unmet medical needs. Researchers are particularly interested in exploring its efficacy against drug-resistant pathogens and its ability to modulate inflammatory responses without causing significant side effects. The< strong>CAS number 868948-13-4 serves as a unique identifier for this compound, facilitating accurate documentation and retrieval of research data related to its properties and applications.

As our understanding of biochemical pathways continues to evolve, so does the utility of compounds like Pentanamide, n-(6-chloro-3-pyridazinyl)-. Emerging technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) are being leveraged to identify new derivatives with enhanced biological activity. These approaches hold promise for accelerating the discovery process and bringing novel therapeutics to market more rapidly.

In conclusion, Pentanamide, n-(6-chloro-3-pyridazinyl)- (CAS No. 868948-13-4) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features combined with its potential biological activities make it an attractive scaffold for developing innovative therapeutic agents. Continued research efforts will likely uncover additional insights into its mechanisms of action and broaden its applications across various therapeutic areas.

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